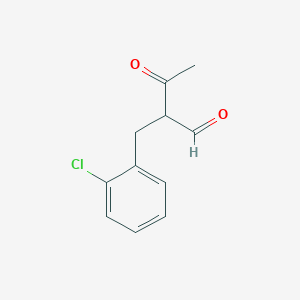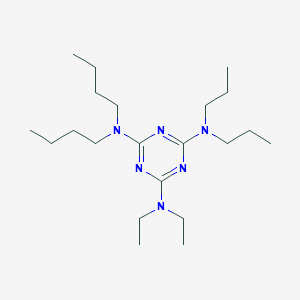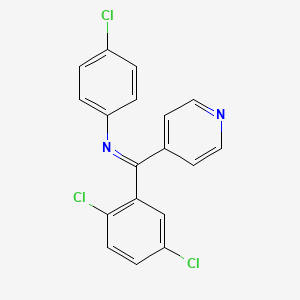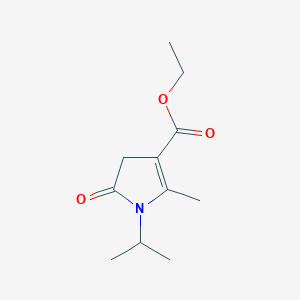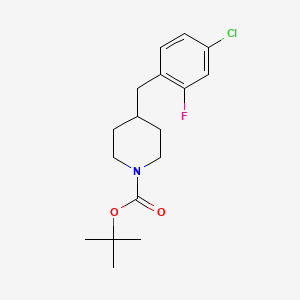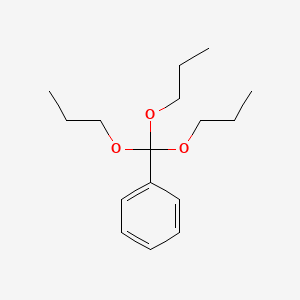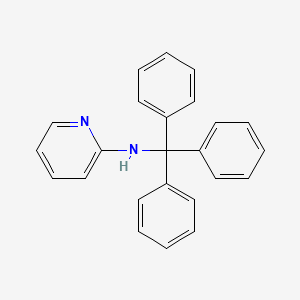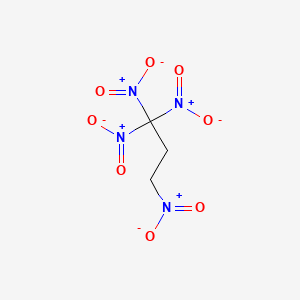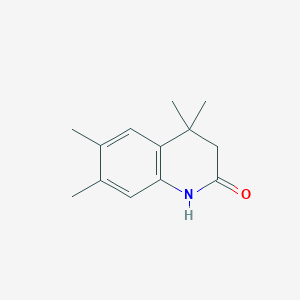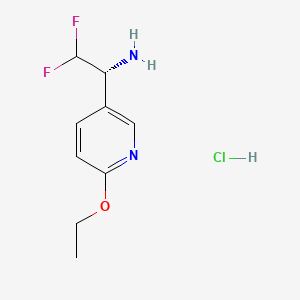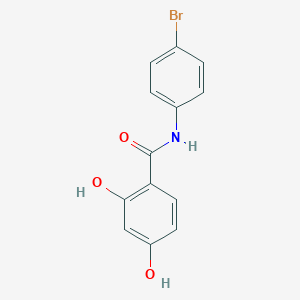![molecular formula C12H9N3 B14005947 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazo[1,2-a]pyridine core with a pyridine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable multicomponent reactions that allow for high yields and efficient synthesis. These methods are designed to minimize the use of specific reagents that are difficult to source, thereby enhancing the practical value of the synthesis .
化学反応の分析
Types of Reactions
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often occur at the pyridine ring, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield halogenated or alkylated products .
科学的研究の応用
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and cancer progression . By inhibiting PI3K, these compounds can induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but may have different substituents that confer unique biological activities.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different fusion pattern but exhibit similar applications in medicinal chemistry.
Pyridin-2-ylimidazo[1,2-a]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C12H9N3 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
6-pyridin-3-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-10(8-13-5-1)11-3-4-12-14-6-7-15(12)9-11/h1-9H |
InChIキー |
OIVXYLRFBFGUGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CN3C=CN=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


